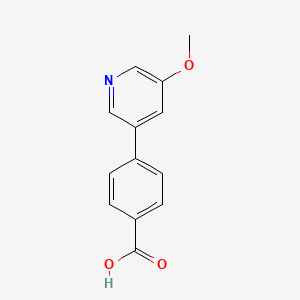

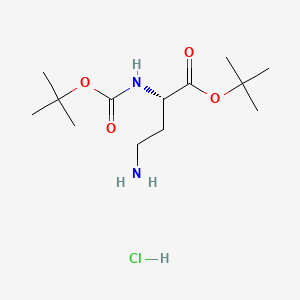

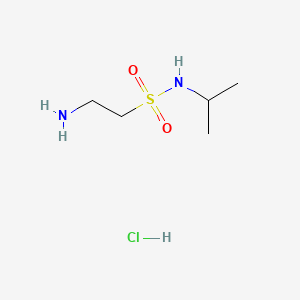

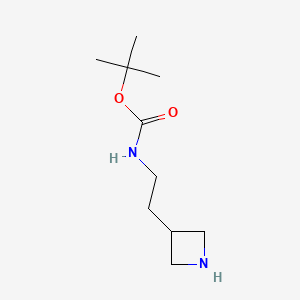

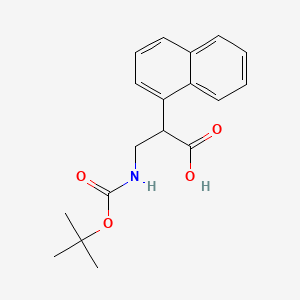

(S)-tert-Butyl 4-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-tert-Butyl 4-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride, commonly referred to as (S)-t-Boc-ABAH, is a synthetic amino acid derivative with a wide range of applications in scientific research. It is a versatile amino acid that can be used in a variety of laboratory experiments and is particularly useful in peptide synthesis. It is also used as a building block for the synthesis of various peptide derivatives, such as peptide hormones, peptide antibiotics, and peptide neurotransmitters.

科学的研究の応用

Synthesis and Molecular Structure

One application involves the synthesis of chiral N-protected amino acid esters, including tert-butyl esters, through the use of urethane N-protected carboxyanhydrides (UNCAs). This process, which treats UNCAs with tert-butanol in the presence of potassium bicarbonate, yields N-protected amino acid tert-butyl esters, demonstrating a straightforward method for obtaining such compounds (Chevallet et al., 2004).

NMR Probes and Medicinal Chemistry

In another application, (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, synthesized as Fmoc-, Boc-, and free amino acids, have been utilized to probe molecular structures through 19F NMR. These amino acids, incorporated into peptides, show distinct conformational preferences and enhance the sensitivity of 19F NMR detection, suggesting their utility in NMR-based probes and medicinal chemistry applications (Tressler & Zondlo, 2014).

Amino Acid Derivatives

The synthesis of tert-butyl aminocarbonate, a novel acylating agent for amines, represents a significant development. This compound has shown remarkable efficiency in acylating different amino acids and amines, retaining its acylating ability even in acidic solutions, thus providing a versatile tool for synthesizing pure BOC-amino acids (Harris & Wilson, 2009).

Protective Group Chemistry

Furthermore, the compound has been instrumental in the development of protective group chemistry. For instance, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline has been shown to be an effective tert-butoxycarbonylation reagent for both aromatic and aliphatic amine hydrochlorides, offering a chemoselective method under mild conditions (Ouchi et al., 2002).

作用機序

Mode of Action

It is known to be used in the synthesis of peptides and proteins , suggesting that it may interact with amino acids and other components of these macromolecules.

Biochemical Pathways

Given its role in peptide and protein synthesis , it may be involved in processes such as translation, post-translational modifications, and protein folding.

Result of Action

Given its role in peptide and protein synthesis , it may influence the structure and function of these macromolecules.

Action Environment

It is recommended to store the compound under inert gas at 2–8 °c , suggesting that temperature and exposure to oxygen may affect its stability.

特性

IUPAC Name |

tert-butyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4.ClH/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6;/h9H,7-8,14H2,1-6H3,(H,15,17);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFRQYRFCQGLRI-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCN)NC(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCN)NC(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 4-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

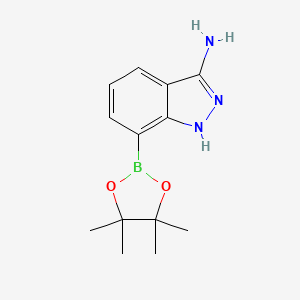

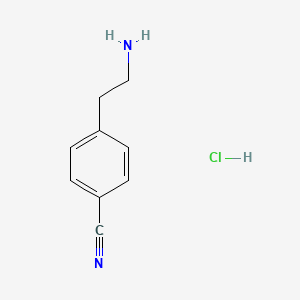

![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine](/img/structure/B581842.png)

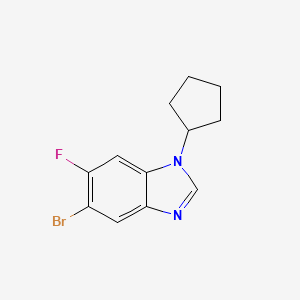

![3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B581852.png)